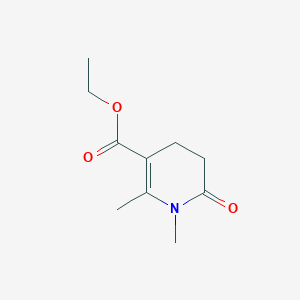
2-Iodooctane, (+)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Iodooctane, (+)-: is an organic compound that belongs to the class of alkyl iodides It is characterized by the presence of an iodine atom attached to the second carbon of an octane chain
准备方法
Synthetic Routes and Reaction Conditions:
Halogenation of Alkanes: One common method for preparing 2-Iodooctane, (+)- involves the halogenation of octane. This process typically uses iodine and a suitable catalyst under controlled conditions to ensure selective iodination at the second carbon position.
Substitution Reactions: Another method involves the substitution of a leaving group (such as a bromine or chlorine atom) on 2-octanol with iodine. This can be achieved using reagents like sodium iodide in acetone.
Industrial Production Methods: Industrial production of 2-Iodooctane, (+)- often employs large-scale halogenation processes, utilizing continuous flow reactors to maintain precise control over reaction conditions and ensure high yields.
化学反应分析
Types of Reactions:
Substitution Reactions: 2-Iodooctane, (+)- readily undergoes nucleophilic substitution reactions due to the presence of the iodine atom, which is a good leaving group. Common nucleophiles include hydroxide ions, cyanide ions, and amines.
Elimination Reactions: Under basic conditions, 2-Iodooctane, (+)- can undergo elimination reactions to form alkenes. This typically involves the removal of the iodine atom and a hydrogen atom from an adjacent carbon.
Oxidation and Reduction: While less common, 2-Iodooctane, (+)- can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium iodide in acetone, potassium hydroxide in ethanol.
Elimination: Potassium tert-butoxide in dimethyl sulfoxide.
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in ether.
Major Products Formed:
Substitution: Formation of alcohols, nitriles, and amines.
Elimination: Formation of alkenes.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alkanes.
科学研究应用
Chemistry:
Synthesis of Complex Molecules: 2-Iodooctane, (+)- is used as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical industry.
Catalysis: It serves as a substrate in various catalytic reactions, including cross-coupling reactions.
Biology and Medicine:
Radiolabeling: Due to the presence of iodine, 2-Iodooctane, (+)- can be used in radiolabeling studies to track the distribution and metabolism of compounds in biological systems.
Drug Development: It is explored as a building block in the synthesis of potential therapeutic agents.
Industry:
Material Science: 2-Iodooctane, (+)- is used in the production of specialty polymers and materials with unique properties.
Agriculture: It is investigated for use in the synthesis of agrochemicals.
作用机制
The mechanism of action of 2-Iodooctane, (+)- primarily involves its reactivity as an alkyl iodide. The iodine atom, being a good leaving group, facilitates various chemical transformations. In nucleophilic substitution reactions, the iodine atom is replaced by a nucleophile, leading to the formation of new chemical bonds. In elimination reactions, the iodine atom and a hydrogen atom are removed, resulting in the formation of double bonds.
相似化合物的比较
2-Bromooctane: Similar in structure but contains a bromine atom instead of iodine. It is less reactive in nucleophilic substitution reactions due to the weaker leaving group ability of bromine.
2-Chlorooctane: Contains a chlorine atom and is even less reactive than 2-Bromooctane in substitution reactions.
2-Fluorooctane: Contains a fluorine atom and is the least reactive among the halooctanes due to the strong carbon-fluorine bond.
Uniqueness of 2-Iodooctane, (+)-:
Reactivity: The presence of the iodine atom makes 2-Iodooctane, (+)- highly reactive in nucleophilic substitution reactions compared to its bromine, chlorine, and fluorine counterparts.
Applications: Its unique reactivity allows for its use in a wider range of chemical transformations, making it a valuable compound in synthetic chemistry.
属性
CAS 编号 |
1809-04-7 |
|---|---|
分子式 |
C8H17I |
分子量 |
240.12 g/mol |
IUPAC 名称 |
(2S)-2-iodooctane |
InChI |
InChI=1S/C8H17I/c1-3-4-5-6-7-8(2)9/h8H,3-7H2,1-2H3/t8-/m0/s1 |
InChI 键 |
XFLOGTUFKZCFTK-QMMMGPOBSA-N |
SMILES |
CCCCCCC(C)I |
手性 SMILES |
CCCCCC[C@H](C)I |
规范 SMILES |
CCCCCCC(C)I |
沸点 |
210.0 °C |
Key on ui other cas no. |
1809-04-7 |
同义词 |
[S,(+)]-2-Iodooctane |
蒸汽压力 |
1.37 mmHg |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![1,10,11,20-tetrazapentacyclo[11.7.0.03,11.04,9.014,19]icosa-3,5,7,9,13,15,17,19-octaene-2,12-dione](/img/structure/B156311.png)


![SPIRO[FLUORENE-9,9-(10H)-PHENANTHREN]-10-ONE](/img/structure/B156316.png)


